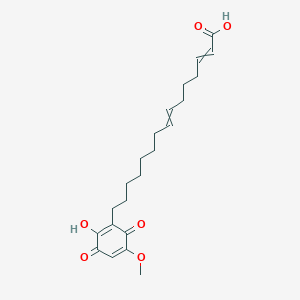
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a dioxocyclohexa-dienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dioxocyclohexa-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as a hydroquinone derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the methoxy group: This step involves methylation of the hydroxy group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with the pentadeca-2,7-dienoic acid chain: This can be done through a coupling reaction, such as the Heck reaction, using palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The dioxocyclohexa-dienyl moiety can be reduced to a cyclohexadienyl moiety using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, methyl iodide, palladium catalysts.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a cyclohexadienyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 15-(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,4-dienoic acid
- 2,7-Pentadecadienoic acid derivatives
Uniqueness
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
189450-56-4 |
|---|---|
Molekularformel |
C22H30O6 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
15-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,7-dienoic acid |
InChI |
InChI=1S/C22H30O6/c1-28-19-16-18(23)21(26)17(22(19)27)14-12-10-8-6-4-2-3-5-7-9-11-13-15-20(24)25/h3,5,13,15-16,26H,2,4,6-12,14H2,1H3,(H,24,25) |
InChI-Schlüssel |
DSDOWUKLOBXSHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


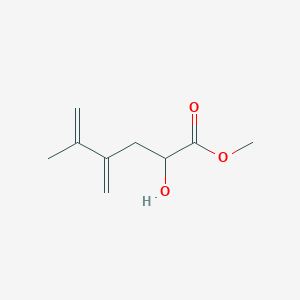

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
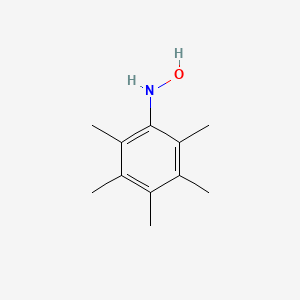
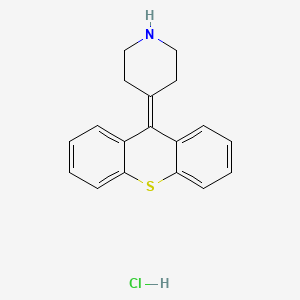
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
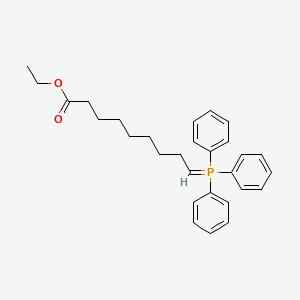
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
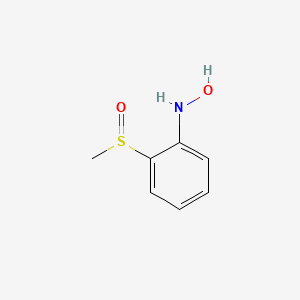
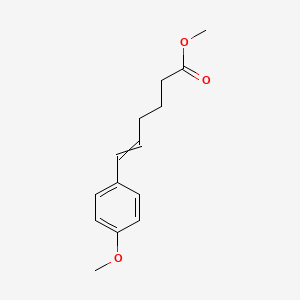
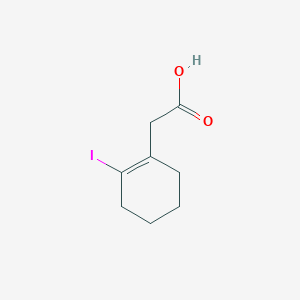
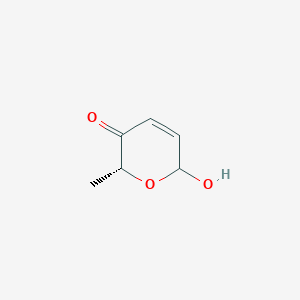
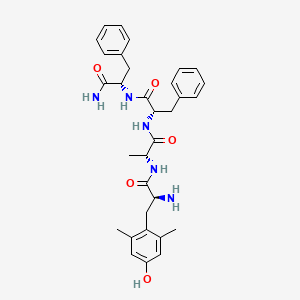
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
